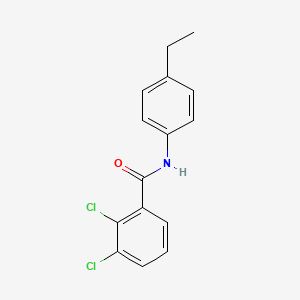

2,3-dichloro-N-(4-ethylphenyl)benzamide

Description

This compound has been investigated for its cardiotonic properties, particularly in the context of pyridazinone derivatives. In a 2007 study, it was synthesized as part of a series of novel pyridazinone-based cardiotonic agents (compound 1c) and demonstrated significant activity in Straub’s perfusion assays, outperforming the reference drug levosimendan in enhancing cardiac contractility . The dichloro substitution at the 2,3-positions on the benzamide ring and the ethyl group on the para position of the aniline moiety are critical structural features that likely contribute to its biological efficacy.

Properties

IUPAC Name |

2,3-dichloro-N-(4-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-6-8-11(9-7-10)18-15(19)12-4-3-5-13(16)14(12)17/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORMPXTLYBMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-(4-ethylphenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The benzamide core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The ethylphenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2,3-Dichloro-N-(4-ethylphenyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Chlorination Patterns :

- The position of chlorine substituents significantly influences activity. For example, 2,3-dichloro substitution in the cardiotonic agent 1c contrasts with 3,4-dichloro isomers (e.g., compound in ), which lack reported cardiotonic activity. This suggests that substitution at the 2,3-positions may optimize steric and electronic interactions with cardiac targets.

- In contrast, 2,3-dichloro-N-(3-nitrophenyl)benzamide contains a nitro group on the aniline ring, which may reduce bioavailability due to increased polarity (refractive index: 1.68; vapor pressure: 2.95E-06 mmHg).

Aniline Substituents :

- The 4-ethylphenyl group in 1c likely enhances lipophilicity, improving membrane permeability compared to polar substituents like sulfonyl (e.g., ) or nitro groups.

- Ethyl groups may also reduce metabolic degradation compared to methyl or halogenated analogues (e.g., ).

Biological Activity: Cardiotonic Activity: Compound 1c showed superior efficacy to levosimendan, a known cardiotonic drug, in perfusion assays . This highlights the importance of the dichloro-benzamide scaffold combined with alkylaryl substituents. However, the dichloro-ethylphenyl structure of 1c may prioritize cardiotonic over epigenetic targets.

Boiling points and vapor pressures (e.g., 388.9°C and 2.95E-06 mmHg for ) suggest thermal stability but low volatility, typical of halogenated benzamides.

Functional Group Modifications and Activity

- Amide Conformation : The trans arrangement of N–H and C=O bonds in benzamide derivatives (observed in ) is conserved across analogues, ensuring stable hydrogen-bonding interactions with biological targets.

- Acyl vs. Alkyl Chains: Unlike benzamides with long 2-acylamino chains (e.g., tetradecanoylamino in ), 1c lacks an acyl group but retains activity, suggesting that dichloro and ethylphenyl groups compensate for the absence of acylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.